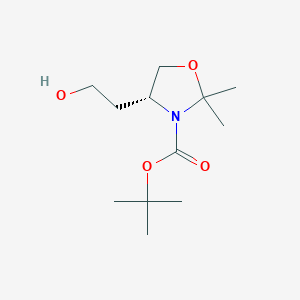

(R)-4-(2-hydroxyéthyl)-2,2-diméthyloxazolidine-3-carboxylate de tert-butyle

Vue d'ensemble

Description

®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. Its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and an oxazolidine ring, makes it a versatile intermediate in chemical reactions.

Applications De Recherche Scientifique

1.1. Synthesis of Pharmaceutical Intermediates

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The oxazolidine ring structure is particularly valuable in drug design due to its ability to mimic natural substrates and its potential for enhancing bioavailability.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of oxazolidine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the oxazolidine structure can lead to enhanced activity against resistant bacterial strains .

1.2. Chiral Auxiliary in Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality makes it useful in synthesizing enantiomerically pure compounds, which are crucial in developing active pharmaceutical ingredients (APIs).

Example: Synthesis of Chiral Drugs

In a documented case, (R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate was employed to facilitate the synthesis of chiral drugs that target specific biological pathways, showcasing its role in improving drug efficacy and safety profiles .

2.1. Skin Care Formulations

Due to its hydrophilic properties and compatibility with skin care ingredients, (R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is incorporated into various cosmetic formulations. It acts as a stabilizer and helps enhance the texture of creams and lotions.

Regulatory Compliance

As per Regulation (EC) No 1223/2009 on cosmetic products, the safety assessment of such compounds is critical. The compound has been evaluated for potential risks associated with skin absorption and irritation, ensuring its safe use in consumer products .

2.2. Emulsion Stabilization

The compound is also used for stabilizing emulsions in cosmetic products, improving the shelf life and performance of creams and lotions by preventing phase separation.

3.1. Toxicological Studies

Toxicological assessments indicate that (R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate exhibits low toxicity levels at concentrations used in formulations. Studies have shown minimal skin irritation potential, making it suitable for sensitive skin applications .

3.2. Efficacy Studies

Efficacy studies highlight the compound's role in enhancing the delivery of active ingredients through the skin barrier, which is particularly beneficial in anti-aging and moisturizing products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-3-oxazolidinecarboxylate with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the oxazolidine nitrogen on the ethylene oxide, leading to the formation of the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are used to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxazolidine ring can be reduced to form an amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted oxazolidine derivatives.

Mécanisme D'action

The mechanism of action of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the oxazolidine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-3-carboxylate

- ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxathiolane-3-carboxylate

- ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-5-carboxylate

Uniqueness

®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.

Activité Biologique

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate, with the CAS number 201404-86-6, is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.315 g/mol

- Melting Point : 75-76 °C

- Density : 1.059 g/cm³ (predicted)

- Boiling Point : 330 °C (predicted)

The biological activity of (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that compounds with oxazolidine structures can interact with various biological targets, including enzymes related to lipid metabolism and cell signaling pathways.

Inhibition Studies

In a study focusing on the design and synthesis of novel inhibitors for acid ceramidase (AC), a cysteine hydrolase crucial for lysosomal ceramide metabolism, derivatives of oxazolidine were evaluated. The synthesized compounds exhibited varying degrees of inhibitory activity against AC, highlighting the potential of oxazolidine derivatives in therapeutic applications against diseases involving sphingolipid metabolism .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 5 | 64 | Acid Ceramidase |

| Compound 8a | 13.9 | Acid Ceramidase |

| Compound 12a | 22.5 | Acid Ceramidase |

This table summarizes the inhibitory potency of selected compounds derived from the oxazolidine scaffold against acid ceramidase.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the oxazolidine core significantly influence biological activity. For instance, the introduction of hydroxyethyl groups enhances solubility and interaction with biological targets. The stereochemistry at the oxazolidine ring also plays a critical role in determining the efficacy and specificity of these compounds .

Case Studies

-

Anti-Cancer Activity :

A series of oxazolidine derivatives were tested for their anti-cancer properties in melanoma cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate could be further explored as a lead compound in cancer therapy . -

Metabolic Disorders :

Investigations into the role of sphingolipids in metabolic disorders have highlighted the importance of acid ceramidase inhibitors. The ability of oxazolidine derivatives to modulate ceramide levels could provide new therapeutic avenues for treating conditions such as diabetes and obesity .

Propriétés

IUPAC Name |

tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJICPKTZDLBRQH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443160 | |

| Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201404-86-6 | |

| Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.